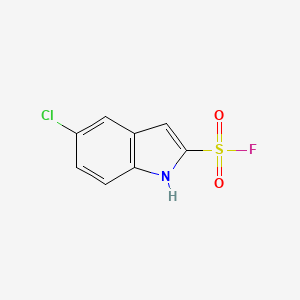
1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15NO It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring, which is further substituted with isopropyl groups
Méthodes De Préparation
The synthesis of 1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene typically involves the reaction of an appropriate amine with phosgene or its derivatives. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of continuous flow reactors to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene exerts its effects involves the interaction of the isocyanate group with nucleophiles. This can lead to the formation of stable adducts or the modification of existing molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Isocyanatopropan-2-yl)-3-(propan-2-yl)benzene include other isocyanate-substituted benzenes. These compounds share the isocyanate functional group but differ in the nature and position of other substituents on the benzene ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
131357-92-1 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
1-(2-isocyanatopropan-2-yl)-3-propan-2-ylbenzene |
InChI |
InChI=1S/C13H17NO/c1-10(2)11-6-5-7-12(8-11)13(3,4)14-9-15/h5-8,10H,1-4H3 |
Clé InChI |
RTJGBIGSNVJSDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC=C1)C(C)(C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1-Difluoro-6-azaspiro[2.6]nonane](/img/structure/B13531225.png)
![3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13531230.png)





![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13531263.png)





